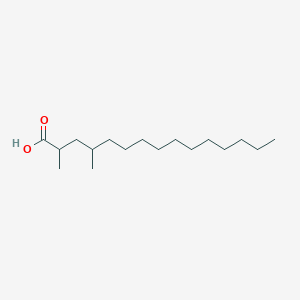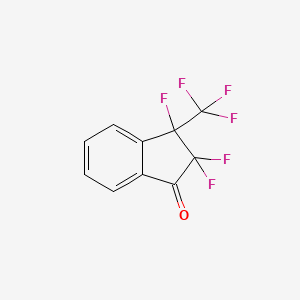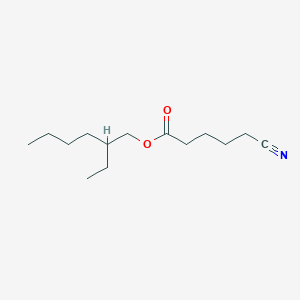![molecular formula C19H40O4Si B14605484 Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane CAS No. 61094-93-7](/img/structure/B14605484.png)
Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane is a complex organosilicon compound It is characterized by the presence of an oxirane (epoxide) ring, methoxy groups, and a silane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane typically involves multiple steps. One common method includes the reaction of dibutylmethylchlorosilane with a suitable epoxide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high efficiency and purity in the final product .
Chemical Reactions Analysis
Types of Reactions
Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, coatings, and adhesives due to its reactive functional groups
Mechanism of Action
The mechanism of action of Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane involves its ability to undergo various chemical transformations. The oxirane ring is particularly reactive, allowing the compound to participate in ring-opening reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethylolethane triglycidyl ether: Another compound with multiple oxirane rings, used in epoxy resin formulations.
3-Methoxy-2,2-dimethyloxirane: A simpler oxirane compound with similar reactivity.
Uniqueness
Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane is unique due to its combination of silane and oxirane functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and makes it suitable for specialized applications in materials science and organic synthesis .
Properties
CAS No. |
61094-93-7 |
|---|---|
Molecular Formula |
C19H40O4Si |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
dibutyl-[3-[3-methoxy-2-(oxiran-2-ylmethoxy)propoxy]propyl]-methylsilane |
InChI |
InChI=1S/C19H40O4Si/c1-5-7-11-24(4,12-8-6-2)13-9-10-21-15-18(14-20-3)22-16-19-17-23-19/h18-19H,5-17H2,1-4H3 |
InChI Key |
USQBZKVTMRNITF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(CCCC)CCCOCC(COC)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(Z)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(methyl)phosphane](/img/structure/B14605456.png)


![2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14605474.png)

![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)


![Benzenamine, 4-[1,1-bis(methylthio)ethyl]-](/img/structure/B14605488.png)
![{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile](/img/structure/B14605492.png)
